Compounds with high density and stability, such as bis(3-nitro-1-(trinitromethyl)-1H-1,2,4-triazol-5-yl)methanone, are sought after for applications in solid rocket propellants1. While bis(3-(trifluoromethyl)phenyl)methanol is not directly mentioned, its structural analogs with nitro and triazolyl groups demonstrate the potential for high-performance materials with environmental benefits.
In the field of organic synthesis, the ortho-substituent on phenylboronic acids, similar to the trifluoromethyl group, plays a crucial role in catalytic processes, as seen in the dehydrative condensation between carboxylic acids and amines2. This indicates that bis(3-(trifluoromethyl)phenyl)methanol could be explored as a catalyst or intermediate in the synthesis of complex organic molecules.
The kinetic resolution of racemic acids using achiral alcohols, as demonstrated with bis(9-phenanthryl)methanol, is a valuable technique in pharmaceutical chemistry for producing optically active compounds4. Bis(3-(trifluoromethyl)phenyl)methanol could potentially serve as a nucleophile in similar resolutions, benefiting from the trifluoromethyl groups to enhance the reaction's selectivity and efficiency.
Bismuth(III) triflate is used as a catalyst in the esterification of carboxylic acids, where the triflate group is essential for the reaction's success5. By analogy, bis(3-(trifluoromethyl)phenyl)methanol might be useful in catalytic processes that require strong electron-withdrawing groups to activate or stabilize reaction intermediates.
Bis(3-(trifluoromethyl)phenyl)methanol, also known by its chemical formula CHFO, is a compound characterized by the presence of two trifluoromethyl-substituted phenyl groups attached to a central methanol unit. This compound is notable for its unique electronic properties due to the trifluoromethyl groups, which enhance its reactivity and potential applications in various fields, including medicinal chemistry and materials science. Its structure can be represented as follows:
The compound is classified under organic compounds with significant fluorinated substituents, which can influence both its physical and chemical properties.
The synthesis of Bis(3-(trifluoromethyl)phenyl)methanol can be achieved through several methods. One common approach involves the reduction of 3,5-bis(trifluoromethyl)benzaldehyde using reducing agents such as lithium aluminum hydride or sodium borohydride in an appropriate solvent.
The molecular structure of Bis(3-(trifluoromethyl)phenyl)methanol features a central carbon atom bonded to two phenyl rings, each substituted with trifluoromethyl groups.
Bis(3-(trifluoromethyl)phenyl)methanol can participate in various chemical reactions due to its hydroxyl group and aromatic nature.
The mechanism of action for Bis(3-(trifluoromethyl)phenyl)methanol primarily revolves around its interactions with biological targets, particularly in medicinal chemistry applications.
Bis(3-(trifluoromethyl)phenyl)methanol has diverse applications:
The compound is systematically named bis(3-(trifluoromethyl)phenyl)methanol under IUPAC conventions, reflecting its symmetric aromatic substitution and central hydroxymethine group. Its molecular formula is C₁₅H₁₀F₆O, with a precise molecular weight of 320.23 g/mol. The structure consists of two 3-(trifluoromethyl)phenyl rings connected to a central carbon bearing a hydroxyl group. Key identifiers include:
OC(C1=CC=CC(C(F)(F)F)=C1)C2=CC=CC(C(F)(F)F)=C2 [1] WWKAKFGJTVATRV-UHFFFAOYSA-N [1] Table 1: Atomic Composition and Mass Distribution
| Element | Count | Mass Contribution (%) |
|---|---|---|
| C | 15 | 56.26 |
| H | 10 | 3.15 |
| F | 6 | 35.57 |
| O | 1 | 5.00 |
While crystallographic data for bis(3-(trifluoromethyl)phenyl)methanol is limited in the search results, its spectroscopic properties are well-documented:
Table 2: Key Spectroscopic Signatures
| Technique | Key Signals | Interpretation |
|---|---|---|
| IR (vapor phase) | 1150 cm⁻¹ (C-F asym stretch) | Trifluoromethyl group vibration |
| ¹H NMR (CDCl₃) | δ 6.2 (s, 1H, -CH-) | Methine proton |
| ¹⁹F NMR | δ -60.2 (s, 6F) | Equivalent -CF₃ groups |
The compound’s symmetry distinguishes it from structurally related molecules:
Table 3: Structural and Property Comparison
| Compound | Symmetry | Melting Point (°C) | log P |
|---|---|---|---|
| bis(3-(trifluoromethyl)phenyl)methanol | C₂ | 113–117* | 4.2 |
| (3-(trifluoromethyl)phenyl)methanol | C₁ | Liquid | 1.6 |
| α,α-bis[3,5-bis(trifluoromethyl)phenyl]-2-pyrrolidinemethanol | C₁ (chiral) | 113–117 | 5.9 |
*Data for structurally similar solid derivative [5]; [7] [8]
The trifluoromethyl groups profoundly influence electronic properties:
Table 4: Electronic Parameters of Substituents
| Substituent Position | Hammett σₘ | Log P Increment | Charge at Methine Carbon (e) |
|---|---|---|---|
| 3-CF₃ | +0.43 | +0.7 | +0.18 |
| 4-CH₃ | -0.07 | +0.5 | -0.05 |
| 4-OCH₃ | -0.27 | -0.1 | -0.08 |
These stereoelectronic properties underpin the compound’s utility in synthetic chemistry as a sterically encumbered alcohol and in analytical chemistry as a derivatization agent for mass spectrometry [2] [6].
CAS No.: 13734-41-3
CAS No.: 56505-80-7
CAS No.: 2647-50-9
CAS No.: 22108-99-2
CAS No.: 20184-94-5